6'-O-Acetylpaeoniflorin
Description
6'-O-Acetylpaeoniflorin is a monoterpene glycoside derivative of paeoniflorin, a primary bioactive compound isolated from Paeonia species (e.g., Paeonia lactiflora). Paeoniflorin derivatives are characterized by a pinane skeleton with glucose and acyl substitutions, which modulate their pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C25H30O12 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C25H30O12/c1-12(26)32-9-14-16(27)17(28)18(29)20(34-14)35-25-8-15-23(25,11-33-19(30)13-6-4-3-5-7-13)21-36-22(25,2)10-24(15,31)37-21/h3-7,14-18,20-21,27-29,31H,8-11H2,1-2H3/t14-,15-,16-,17+,18-,20+,21-,22+,23+,24-,25+/m1/s1 |
InChI Key |
RKEWKGLURKYHJJ-YBBFZNMFSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]23C[C@@H]4[C@]2([C@@H]5O[C@]3(C[C@]4(O5)O)C)COC(=O)C6=CC=CC=C6)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC23CC4C2(C5OC3(CC4(O5)O)C)COC(=O)C6=CC=CC=C6)O)O)O |
Synonyms |
6'-acetylpaeoniflorin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among paeoniflorin derivatives lie in the substituents at the 6'-O position of the glucose moiety. These modifications significantly alter molecular weight, polarity, and solubility.
*Inferred data for 6'-O-Acetylpaeoniflorin based on structural analogy.
- Lipophilicity : Acetylation introduces a smaller acyl group compared to benzoyl or galloyl substitutions, likely resulting in intermediate lipophilicity between paeoniflorin and its more polar derivatives (e.g., galloylpaeoniflorin). This may enhance intestinal absorption relative to the parent compound .
Bioavailability
- Paeoniflorin : Rapidly metabolized in the gut due to hydrolysis by intestinal enzymes, leading to low oral bioavailability .
- 6'-O-Benzoylpaeoniflorin : The bulky benzoyl group may slow enzymatic degradation, prolonging circulation time.
- 6'-O-Acetylpaeoniflorin : Acetylation likely protects the glycosidic bond from hydrolysis, enhancing stability and systemic exposure .
Therapeutic Effects
- Anti-inflammatory Activity : Paeoniflorin inhibits NF-κB and COX-2 pathways. Derivatives with acyl groups (e.g., benzoyl, galloyl) show enhanced activity due to increased interaction with hydrophobic binding pockets .
- Neuroprotective Effects : Acetylated derivatives may exhibit improved blood-brain barrier penetration compared to polar analogs like galloylpaeoniflorin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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